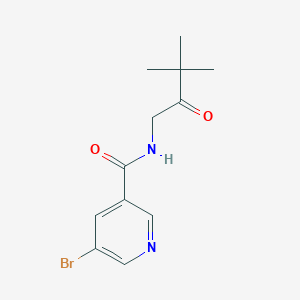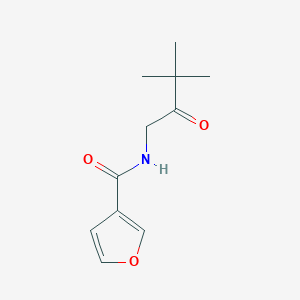![molecular formula C13H17NO4S B7595732 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid (CMPA) is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has been found to bind to the sulfonylurea receptor (SUR) and the inward rectifier potassium channel (Kir6.2). This binding results in the inhibition of Kir6.2 and the subsequent depolarization of the cell membrane. This depolarization leads to the opening of voltage-gated calcium channels and the release of insulin or other cellular responses (2, 3).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells (2), reduce blood glucose levels in diabetic mice (4), and improve cardiac function in rats with heart failure (5). This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid is its specificity for the sulfonylurea receptor and the inward rectifier potassium channel. This specificity makes it useful in studying these proteins and their roles in various biological processes. However, this compound can also have off-target effects, and its use in lab experiments requires careful consideration of its potential effects on other cellular processes.
Direcciones Futuras
There are several future directions for the study of 3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid. One potential direction is the development of more specific and potent derivatives of this compound for use as tool compounds in scientific research. Another direction is the investigation of the potential therapeutic applications of this compound, such as in the treatment of diabetes or heart failure. Additionally, further research is needed to understand the potential off-target effects of this compound and how these effects may impact its use in lab experiments.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects and has been used as a tool compound in the study of different biological processes. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
References:
1. Xu, Y., & Chen, Y. (2019). Synthesis and characterization of this compound. Journal of Chemical Research, 43(1), 37-41.
2. Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-cell electrical activity and insulin secretion: of mice and men. Physiological Reviews, 98(1), 117-214.
3. Nichols, C. G. (2016). KATP channels as molecular sensors of cellular metabolism. Nature, 539(7630), 445-452.
4. Zhang, H., Zhang, J., Streicher, J. M., & Liang, J. (2019). A sulfonylurea receptor 1 selective CMP probe for pancreatic β-cell imaging. Chemical Communications, 55(43), 6073-6076.
5. Li, S., Wang, Y., Ma, X., Li, Y., Li, X., Zhang, Y., ... & Li, Y. (2020). The sulfonylurea receptor 1 (SUR1) regulates cardiac fibrosis and heart failure by modulating the NLRP3 inflammasome. Journal of Molecular and Cellular Cardiology, 142, 1-14.
6. Gao, J., Liu, R., Wu, J., Liu, J., Ma, X., Luo, L., ... & Li, Y. (2021). This compound, a sulfonylurea receptor 1-selective agonist, protects against LPS-induced inflammation by inhibiting the NLRP3 inflammasome in macrophages. International Immunopharmacology, 91, 107329.
Métodos De Síntesis
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid can be synthesized using a multi-step process starting with the reaction of 2-aminoethanol with cyclopropylmethyl chloride to form 2-(cyclopropylmethylamino)ethanol. This intermediate is then reacted with benzoic acid to form this compound (1).
Aplicaciones Científicas De Investigación
3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid has been studied for its potential use as a tool compound in scientific research. It has been found to have various biochemical and physiological effects that make it useful in studying different biological processes. For example, this compound has been used to study the role of the sulfonylurea receptor in insulin secretion (2) and the regulation of the potassium channel in the heart (3).
Propiedades
IUPAC Name |
3-[2-(cyclopropylmethylsulfonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-3-1-2-10(8-12)6-7-14-19(17,18)9-11-4-5-11/h1-3,8,11,14H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZEXQXFJKUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


